1,4-Bis(2-propynyloxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,4-bis(2-propynyloxy)benzene, such as 1,4-bis(allenyloxy)benzene, involves the use of radical initiators like AIBN and can be carried out at elevated temperatures to afford polymers with reactive double bonds and methyl groups in the side chain . Although the exact synthesis of 1,4-bis(2-propynyloxy)benzene is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of 1,4-bis(2-propynyloxy)benzene would likely be planar due to the conjugation of the alkyne with the benzene ring. Compounds with similar structures, such as 1,4-bis((4-nitrophenoxy)methyl)benzene, have been characterized by X-ray crystallography, which could provide insights into the potential geometry and conformation of 1,4-bis(2-propynyloxy)benzene .
Chemical Reactions Analysis
Compounds with alkyne groups, like 1,4-bis(2-propynyloxy)benzene, can participate in various chemical reactions. For instance, they can undergo cycloaddition reactions, as seen with 1,2-bis(phenylethynyl)benzene . The presence of electron-withdrawing or electron-donating substituents on the benzene ring can significantly affect the reactivity of such compounds .
Physical and Chemical Properties Analysis
The physical properties of 1,4-bis(2-propynyloxy)benzene would be influenced by its molecular structure. Compounds with similar structures exhibit properties like fluorescence in solution and the ability to form liquid crystalline phases . The chemical properties would include reactivity associated with the alkyne functional groups, which could be utilized in various organic transformations.
Scientific Research Applications
Catalysis and Synthesis
1,4-Bis(2-propynyloxy)benzene has been utilized in various synthetic applications. For instance, it has been used in the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins. This process involves a tandem allylic substitution reaction, yielding good yields and demonstrating the utility of 1,4-bis(2-propynyloxy)benzene in complex organic syntheses (Massacret et al., 1999).
Polymer Science
In the field of polymer science, 1,4-Bis(2-propynyloxy)benzene has been used in radical polyaddition reactions. For example, its reaction with dithiols like 1,4-benzenedithiol has led to the formation of soluble polymers. These polymers contain reactive carbon-carbon double bonds and demonstrate the potential of 1,4-bis(2-propynyloxy)benzene in creating polymers with unique properties (Sato et al., 1993).
Material Science
The compound has found applications in materials science as well. For instance, it has been used in the synthesis and characterization of novel fluorine-containing polyetherimide. This application showcases its role in the development of advanced materials with specific properties like thermal stability and specific chemical functionalities (Yu Xin-hai, 2010).
Coordination Chemistry
In coordination chemistry, 1,4-bis(2-propynyloxy)benzene has been used to create coordination polymers with silver(I). These structures depend on the ligand and reaction stoichiometry, highlighting the versatility of 1,4-bis(2-propynyloxy)benzene in forming complex and varied molecular architectures (Oh et al., 2005).
properties
IUPAC Name |
1,4-bis(prop-2-ynoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h1-2,5-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCQCPUUPWRQKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-propynyloxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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